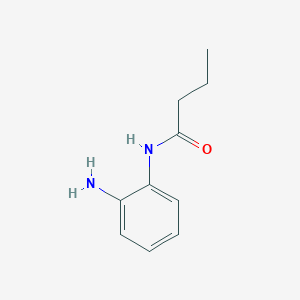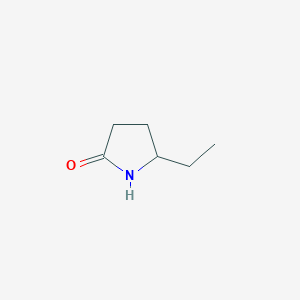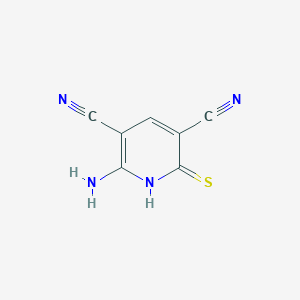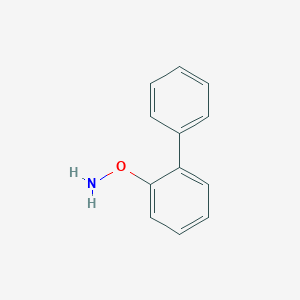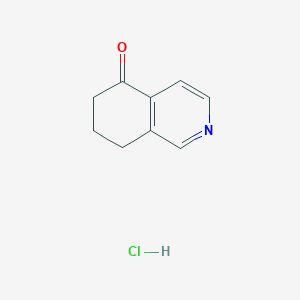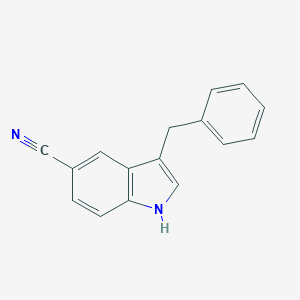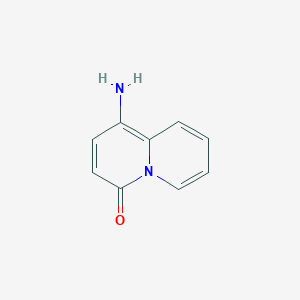
1-Amino-4H-quinolizin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Amino-4H-quinolizin-4-one, also known as AQ or 4-Quinolone-1-amine, is a heterocyclic compound that belongs to the family of quinolones. It is a versatile compound that has been used in various scientific research applications due to its unique chemical properties.
作用機序
The mechanism of action of 1-Amino-4H-quinolizin-4-one is not fully understood. However, it is believed to act as an inhibitor of DNA gyrase and topoisomerase IV, which are enzymes involved in DNA replication and transcription. This results in the inhibition of bacterial growth and replication.
Biochemical and Physiological Effects:
1-Amino-4H-quinolizin-4-one has been shown to have antibacterial, antitumor, and anti-inflammatory properties. It has been found to inhibit the growth of various bacterial strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. It has also been shown to inhibit the growth of various cancer cell lines such as human breast cancer cells and lung cancer cells. Additionally, it has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the advantages of using 1-Amino-4H-quinolizin-4-one in lab experiments is its high yield and purity. It is also a versatile compound that can be used in various scientific research applications. However, one of the limitations is its potential toxicity, which requires caution when handling and using the compound.
将来の方向性
There are several future directions for the research and development of 1-Amino-4H-quinolizin-4-one. One direction is the synthesis of new derivatives with improved antibacterial and antitumor properties. Another direction is the investigation of its potential as a therapeutic agent for the treatment of bacterial infections and cancer. Additionally, the development of new synthetic methods for the preparation of 1-Amino-4H-quinolizin-4-one and its derivatives is an area of future research.
In conclusion, 1-Amino-4H-quinolizin-4-one is a versatile compound that has been used in various scientific research applications. Its unique chemical properties make it suitable for the synthesis of various compounds and as a ligand in the synthesis of metal complexes for catalytic applications. It has been found to have antibacterial, antitumor, and anti-inflammatory properties, and its potential as a therapeutic agent for the treatment of bacterial infections and cancer is an area of future research.
合成法
The synthesis of 1-Amino-4H-quinolizin-4-one involves the reaction of 1,2,3,4-tetrahydroquinoline-4-one with ammonia. The reaction is carried out in the presence of a catalyst such as palladium on carbon or Raney nickel. The product is obtained in high yield and purity, making it suitable for various scientific research applications.
科学的研究の応用
1-Amino-4H-quinolizin-4-one has been widely used in scientific research due to its unique chemical properties. It has been used as a building block for the synthesis of various compounds such as quinolone-based fluorescent dyes, antitumor agents, and antibacterial agents. It has also been used as a ligand in the synthesis of metal complexes for catalytic applications.
特性
CAS番号 |
105440-59-3 |
|---|---|
製品名 |
1-Amino-4H-quinolizin-4-one |
分子式 |
C9H8N2O |
分子量 |
160.17 g/mol |
IUPAC名 |
1-aminoquinolizin-4-one |
InChI |
InChI=1S/C9H8N2O/c10-7-4-5-9(12)11-6-2-1-3-8(7)11/h1-6H,10H2 |
InChIキー |
DFUVSUMMCOHSPM-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC(=O)N2C=C1)N |
正規SMILES |
C1=CC2=C(C=CC(=O)N2C=C1)N |
同義語 |
1-AMino-4H-quinolizin-4-one |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-(2-Bromoethyl)oxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B171881.png)
